KW-2450 free base

Description

Properties

CAS No. |

904899-25-8 |

|---|---|

Molecular Formula |

C28H29N5O3S |

Molecular Weight |

515.6 g/mol |

IUPAC Name |

N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide |

InChI |

InChI=1S/C28H29N5O3S/c1-19-10-15-37-27(19)28(36)29-25-16-20(17-32-11-13-33(14-12-32)26(35)18-34)6-7-21(25)8-9-24-22-4-2-3-5-23(22)30-31-24/h2-10,15-16,34H,11-14,17-18H2,1H3,(H,29,36)(H,30,31)/b9-8+ |

InChI Key |

HHCSNTXVZDWIGT-CMDGGOBGSA-N |

Isomeric SMILES |

CC1=C(SC=C1)C(=O)NC2=C(C=CC(=C2)CN3CCN(CC3)C(=O)CO)/C=C/C4=NNC5=CC=CC=C54 |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NC2=C(C=CC(=C2)CN3CCN(CC3)C(=O)CO)C=CC4=NNC5=CC=CC=C54 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of KW-2450 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

KW-2450 is a potent, orally bioavailable small molecule inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure of KW-2450 free base, its mechanism of action, and the key signaling pathways it modulates. Detailed experimental protocols for assays relevant to its characterization are also presented, along with a summary of its key quantitative data. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor discovery.

Core Structure and Chemical Properties

KW-2450, in its free base form, is a complex heterocyclic molecule with the chemical formula C28H29N5O3S and a molecular weight of 515.63 g/mol .[1] Its systematic IUPAC name is (E)-N-(2-(2-(1H-indazol-3-yl)vinyl)-5-((4-(2-hydroxyacetyl)piperazin-1-yl)methyl)phenyl)-3-methylthiophene-2-carboxamide.[1]

The structure of KW-2450 is characterized by several key functional moieties:

-

3-Methylthiophene-2-carboxamide: This core scaffold serves as a key interaction point with the target kinases.

-

1H-Indazole Ring: This bicyclic aromatic system is crucial for the molecule's inhibitory activity.

-

(E)-vinyl Linker: This rigid linker correctly positions the indazole and phenyl rings for optimal binding.

-

Substituted Phenyl Ring: This central ring is further functionalized with a piperazine-containing side chain.

-

Piperazine-1-yl)methyl Group with a 2-hydroxyacetyl Moiety: This side chain enhances the molecule's solubility and pharmacokinetic properties.

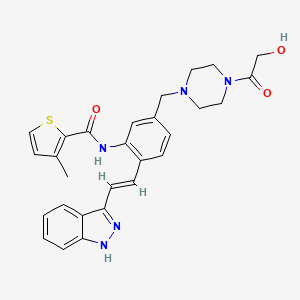

A 2D representation of the chemical structure of this compound is provided below.

| Property | Value | Reference |

| IUPAC Name | (E)-N-(2-(2-(1H-indazol-3-yl)vinyl)-5-((4-(2-hydroxyacetyl)piperazin-1-yl)methyl)phenyl)-3-methylthiophene-2-carboxamide | [1] |

| Chemical Formula | C28H29N5O3S | [1] |

| Molecular Weight | 515.63 g/mol | [1] |

| CAS Number | 904899-25-8 | [1] |

| SMILES | CC1=C(SC=C1)C(=O)NC2=C(C=CC(=C2)CN3CCN(CC3)C(=O)CO)/C=C/C4=NNC5=CC=CC=C54 | [2] |

| InChI Key | HHCSNTXVZDWIGT-CMDGGOBGSA-N | [1] |

Mechanism of Action and Signaling Pathway

KW-2450 functions as a dual inhibitor of the IGF-1R and IR tyrosine kinases.[1][2][3] These receptors are key components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[4][5] In many types of cancer, the IGF-1R signaling pathway is overactivated, contributing to tumor progression and resistance to therapy.

Upon binding of their ligands (IGF-1, IGF-2, or insulin), IGF-1R and IR undergo a conformational change, leading to autophosphorylation of their intracellular tyrosine kinase domains. This phosphorylation event initiates a cascade of downstream signaling through two primary pathways:

-

PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.

-

MAPK/ERK Pathway: This pathway is primarily involved in stimulating cell proliferation and growth.

KW-2450 exerts its anti-tumor effects by binding to the ATP-binding site of the IGF-1R and IR kinases, thereby preventing their phosphorylation and subsequent activation. This blockade of upstream signaling leads to the inhibition of the PI3K/Akt and MAPK/ERK pathways, ultimately resulting in decreased tumor cell proliferation and increased apoptosis.[6] Preclinical studies have demonstrated that KW-2450 effectively reduces the phosphorylation of IGF-1R, IR, Akt, and ERK in cancer cells.[6]

Quantitative Data

The inhibitory activity of KW-2450 has been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nmol/L) | Reference |

| IGF-1R | 7.39 | [1][6] |

| IR | 5.64 | [1][6] |

Table 2: In Vitro Cellular Activity

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| MDA-MB-361 | Breast Cancer | Apoptosis Induction, Growth Inhibition | 25-400 nmol/L | |

| BT-474 | Breast Cancer | Apoptosis Induction, Growth Inhibition | 400 nmol/L | |

| MCF-7 | Breast Cancer | Synergistic Growth Inhibition with Letrozole and 4-hydroxytamoxifen | Not Specified | |

| HT-29/GFP | Colon Carcinoma | Inhibition of IGF-1-induced signal transduction | 10-30 nmol/L | [6] |

Table 3: In Vivo Antitumor Activity

| Xenograft Model | Cancer Type | Dose | Effect | Reference |

| HT-29/GFP | Colon Carcinoma | 40 mg/kg | Modest growth inhibitory activity | [1] |

| KMS-12-BM | Multiple Myeloma | 10 mg/kg | Potent growth inhibitory activity | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of KW-2450.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human IGF-1R or IR kinase domain

-

Substrate peptide (e.g., IGF1Rtide)

-

ATP

-

KW-2450 (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a reaction buffer containing the kinase and substrate.

-

Add serial dilutions of KW-2450 to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Convert the produced ADP to ATP by adding the Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

Cell culture medium

-

KW-2450 (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of KW-2450 and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Western Blotting for Phosphorylated Proteins

This technique is used to detect specific phosphorylated proteins in cell lysates.

Materials:

-

Cancer cells treated with KW-2450

-

Lysis buffer containing protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies specific for phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

KW-2450 is a promising dual IGF-1R/IR inhibitor with a well-defined chemical structure and mechanism of action. Its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival has been demonstrated in a range of preclinical models. The data and experimental protocols presented in this guide provide a solid foundation for further research and development of this and similar targeted therapies. The continued investigation of KW-2450, particularly in combination with other anticancer agents, may lead to improved therapeutic strategies for various malignancies.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. promega.de [promega.de]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

KW-2450 Free Base: A Technical Guide to its Dual Inhibition of IGF-1R and IR Kinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

KW-2450 is an orally bioavailable small molecule that acts as a potent dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) tyrosine kinases.[1][2][3] The IGF-1R signaling pathway is a critical mediator of cellular proliferation, survival, and transformation, and its overexpression or aberrant activation is implicated in the development and progression of numerous human cancers.[2][3][4] Given the high degree of homology between IGF-1R and IR, dual inhibition is a common feature of small molecule inhibitors targeting this pathway.[5] This technical guide provides an in-depth overview of KW-2450, summarizing its inhibitory activity, detailing relevant experimental protocols, and visualizing key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for KW-2450's inhibitory and pharmacokinetic properties.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nmol/L) | Source |

| IGF-1R | 7.39 | [2][6][7] |

| IR | 5.64 | [2][6][7] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Preclinical Cellular Activity

| Cell Line | Cancer Type | Effect | Combination Agent | Combination Index (CI) | Source |

| BT-474 | HER2-positive Breast Cancer | Synergistic growth inhibition | Lapatinib | 0.69 | [1] |

| MDA-MB-361 | HER2-positive Breast Cancer | Very strong synergistic growth inhibition | Lapatinib | 0.064 | [1] |

| MCF-7 | ER-positive Breast Cancer | Synergistic growth inhibition | 4-hydroxytamoxifen | 0.54 | [1] |

| MCF-7-Ac1 | Aromatase-transfected ER-positive Breast Cancer | Strong synergistic growth inhibition | Letrozole | 0.29 | [1] |

The Combination Index (CI) is a quantitative measure of the degree of interaction between two drugs. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: Phase I Clinical Trial Pharmacokinetics and a Tolerability

| Parameter | Value | Dose | Source |

| Maximum Tolerated Dose (MTD) | 37.5 mg/day | - | [2][8] |

| Half-life (t1/2) | ~10-13 hours | 37.5 mg and 50 mg | [8] |

| Maximum Concentration (Cmax) | 2.4-3 µg/mL | 37.5 mg and 50 mg | [8] |

| Dose-Limiting Toxicities (DLTs) | Grade 3 hyperglycemia, Grade 3 rash | 50 mg/day, 37.5 mg/day | [2][8] |

Signaling Pathways and Mechanism of Action

KW-2450 exerts its anti-tumor effects by inhibiting the autophosphorylation of IGF-1R and IR, which in turn blocks the activation of downstream signaling cascades crucial for cancer cell growth and survival, primarily the PI3K/Akt and Ras/MAPK pathways.[4][9]

Caption: IGF-1R and IR signaling pathways and the inhibitory action of KW-2450.

Preclinical studies have shown that KW-2450 effectively inhibits the phosphorylation of IGF-1R/IR and downstream signaling proteins like Akt.[1] Interestingly, it did not show inhibitory activity against the phosphorylation of Erk in the same concentration range.[7] This suggests a preferential inhibition of the PI3K/Akt pathway over the Ras/MAPK pathway in certain cellular contexts.

Experimental Protocols

Detailed experimental protocols for the characterization of KW-2450 are crucial for the reproducibility of results. Below are representative methodologies for key assays.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of KW-2450 against IGF-1R and IR kinases.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Recombinant human IGF-1R or IR kinase is diluted in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

A suitable substrate (e.g., a synthetic peptide or a generic substrate like poly(Glu,Tyr) 4:1) is prepared in kinase buffer.

-

ATP is prepared at a concentration near the Km for the specific kinase.

-

KW-2450 is serially diluted in DMSO and then further diluted in kinase buffer.

-

-

Assay Procedure:

-

The kinase and various concentrations of KW-2450 (or vehicle control) are pre-incubated in a 96- or 384-well plate for a defined period (e.g., 15-30 minutes) at room temperature.

-

The kinase reaction is initiated by adding a mixture of the substrate and ATP.

-

The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at 37°C.

-

The reaction is terminated by the addition of a stop solution (e.g., EDTA to chelate Mg²⁺).

-

-

Detection and Analysis:

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA with a phospho-specific antibody, time-resolved fluorescence resonance energy transfer (TR-FRET), or incorporation of ³²P-ATP.

-

The percentage of inhibition for each KW-2450 concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Cell-Based Proliferation Assay

This protocol describes a general method to assess the anti-proliferative effects of KW-2450 on cancer cell lines.

Methodology:

-

Cell Culture and Seeding:

-

Cancer cell lines (e.g., BT-474, MDA-MB-361, MCF-7) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 3,000-10,000 cells per well) and allowed to adhere overnight.

-

-

Compound Treatment:

-

KW-2450 is serially diluted in culture medium to the desired concentrations.

-

The culture medium is removed from the wells and replaced with medium containing the various concentrations of KW-2450 or vehicle control.

-

For combination studies, the second agent (e.g., lapatinib, letrozole) is added concurrently at a fixed ratio or in a matrix format.

-

-

Incubation and Viability Assessment:

-

The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin reduction, or by quantifying ATP levels (e.g., CellTiter-Glo®).

-

-

Data Analysis:

-

The absorbance or fluorescence values are measured using a plate reader.

-

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

-

The GI50 (concentration for 50% growth inhibition) is determined. For combination studies, the Combination Index (CI) is calculated using software like CalcuSyn.

-

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of KW-2450.

References

- 1. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical and first-in-human phase I studies of KW-2450, an oral tyrosine kinase inhibitor with insulin-like growth factor receptor-1/insulin receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. heraldopenaccess.us [heraldopenaccess.us]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Preclinical and first‐in‐human phase I studies of KW‐2450, an oral tyrosine kinase inhibitor with insulin‐like growth factor receptor‐1/insulin receptor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. researchgate.net [researchgate.net]

KW-2450: A Technical Guide on a Dual Aurora A/B Kinase Inhibitor

Authored by: [Your Name/Organization]

Publication Date: November 21, 2025

Abstract

KW-2450 is a potent, orally bioavailable small molecule that has been characterized as a multi-kinase inhibitor. Initially investigated for its activity against insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR), subsequent research has prominently identified KW-2450 as a robust inhibitor of Aurora A and Aurora B kinases.[1][2][3] This dual Aurora kinase inhibition disrupts critical mitotic processes, leading to cell cycle arrest and apoptosis, particularly in cancer cells with high mitotic activity. This technical guide provides a comprehensive overview of KW-2450, focusing on its function as an Aurora A and B kinase inhibitor. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and a review of the relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating cell division.[4][5] The two best-characterized members, Aurora A and Aurora B, are key regulators of mitosis. Aurora A is involved in centrosome maturation and separation, spindle assembly, and mitotic entry, while Aurora B, a component of the chromosomal passenger complex (CPC), is crucial for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[4][5][6] Overexpression of Aurora kinases is common in various human cancers and is often associated with a high mitotic index and poor prognosis.[6][7] This has made them attractive targets for cancer therapy.

KW-2450 has emerged as a significant inhibitor of both Aurora A and B kinases.[2] Its ability to target these key mitotic regulators has demonstrated notable antitumor activity, particularly in preclinical models of triple-negative breast cancer (TNBC).[8] This guide will delve into the technical details of KW-2450 as an Aurora kinase inhibitor.

Mechanism of Action

KW-2450 exerts its antitumor effects primarily through the inhibition of Aurora A and Aurora B kinases. Inhibition of these kinases leads to a cascade of mitotic disruptions:

-

Inhibition of Aurora A: Leads to defects in centrosome maturation and spindle assembly, causing a delay in mitotic entry.[2][9]

-

Inhibition of Aurora B: Results in improper chromosome alignment and overrides the spindle assembly checkpoint, leading to endoreduplication (repeated DNA replication without cell division) and the formation of polyploid cells (e.g., tetraploid and octaploid).[2][8][9]

This disruption of mitotic progression ultimately culminates in cell cycle arrest and the induction of apoptosis.[2] Studies have shown that treatment with KW-2450 leads to a dose-dependent increase in tetraploid (4N) and octaploid (8N) cell populations, a characteristic phenotype of Aurora B inhibition.[8]

Quantitative Data

The inhibitory activity of KW-2450 against various kinases and its effects on cancer cell lines have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of KW-2450

| Target Kinase | IC50 (nmol/L) | Cell Line / Assay Conditions | Reference |

| Aurora A | ~500 (calculated from µM) | MDA-MB-468 cells (pT288 autophosphorylation assay) | [2] |

| Aurora B | 478 | MDA-MB-468 cells (pHisH3 Ser10 phosphorylation assay) | [2] |

| Aurora B | 272 | SUM149 cells | [2] |

| Aurora B | 66 | MDA-MB-231 cells | [2] |

| IGF-1R | 7.39 | Cell-free assay | [1][3] |

| IR | 5.64 | Cell-free assay | [1][3] |

Table 2: In Vitro Anti-proliferative Activity of KW-2450 in TNBC Cell Lines

| Cell Line | IC50 (µmol/L) | Reference |

| MDA-MB-468 | 0.254 | [2] |

| SUM149 | 0.150 | [2] |

| MDA-MB-231 | 0.046 | [2] |

Table 3: In Vivo Efficacy of KW-2450 in Xenograft Models

| Xenograft Model | Dose and Schedule | Outcome | Reference |

| HT-29/GFP colon carcinoma | 40 mg/kg, once daily | Modest growth inhibitory activity | [1] |

| MDA-MB-361 breast cancer | Not specified (in combination) | Synergistic growth inhibition with lapatinib | [10] |

| MDA-MB-468 TNBC | 80 mg/kg/day for 4 weeks | Significant inhibition of tumor growth | [11] |

Table 4: Phase I Clinical Trial Data for Single-Agent KW-2450

| Parameter | Value | Patient Population | Reference |

| Maximum Tolerated Dose (MTD) | 37.5 mg once daily | Advanced solid tumors | [1] |

| Dose-Limiting Toxicities | Grade 3 hyperglycemia, Grade 3 rash | Advanced solid tumors | [1] |

| Half-life (t1/2) | ~10-13 hours | Advanced solid tumors | |

| Maximum Concentration (Cmax) | 2.4-3 µg/mL | Advanced solid tumors | [12] |

Signaling Pathways and Experimental Workflows

Aurora Kinase Signaling Pathway

Aurora A and B kinases are central to the regulation of mitosis. The following diagram illustrates their key roles and downstream effects.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines a typical workflow for assessing the in vitro inhibitory activity of KW-2450 against Aurora kinases using a luminescence-based assay such as ADP-Glo™.

Experimental Workflow: Cellular Assay for Aurora B Inhibition

This diagram illustrates the workflow for measuring the inhibition of Aurora B in cells by quantifying the phosphorylation of Histone H3 at Serine 10 (a known Aurora B substrate).

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of KW-2450 as an Aurora kinase inhibitor.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This protocol is a general guideline based on the principles of the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[13][14]

Materials:

-

Recombinant human Aurora A or Aurora B kinase

-

Suitable kinase substrate (e.g., Kemptide)

-

ATP

-

KW-2450

-

Kinase Assay Buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Reagent Preparation:

-

Prepare a 1x Kinase Assay Buffer from a 5x stock solution.

-

Prepare serial dilutions of KW-2450 in DMSO, followed by a final dilution in the 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

-

Dilute the Aurora kinase and substrate/ATP mixture to the desired concentrations in the 1x Kinase Assay Buffer.

-

-

Kinase Reaction:

-

To the wells of a 384-well plate, add 1 µL of the diluted KW-2450 or vehicle (DMSO control).

-

Add 2 µL of the diluted kinase solution.

-

Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of KW-2450 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., Prism).[2]

-

Cellular Aurora A Inhibition Assay (pT288 Autophosphorylation)

This assay measures the inhibition of Aurora A activity in cells by quantifying the level of its autophosphorylation at Threonine-288 (pT288).[2][15]

Materials:

-

TNBC cells (e.g., MDA-MB-468)

-

Paclitaxel

-

KW-2450

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Aurora A (Thr288)

-

Secondary antibody: fluorescently labeled anti-rabbit IgG

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed MDA-MB-468 cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

To enrich for mitotic cells, treat the cells with a mitotic arresting agent like paclitaxel (e.g., 100 nmol/L) for 20 hours.[2][15]

-

Add various concentrations of KW-2450 to the media and incubate for 4 hours.

-

-

Immunofluorescence Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with 5% BSA for 1 hour.

-

Incubate with the primary antibody against p-Aurora A (Thr288) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips on slides with a mounting medium containing DAPI.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of multiple fields for each treatment condition.

-

Quantify the fluorescence intensity of p-Aurora A (Thr288) at the centrosomes of mitotic cells.

-

Calculate the percentage of inhibition relative to the DMSO-treated control to determine the IC50.[15]

-

Cellular Aurora B Inhibition Assay (Phospho-Histone H3 Staining)

This assay quantifies the inhibition of Aurora B in cells by measuring the phosphorylation of its substrate, Histone H3, at Serine 10 (pHisH3).[2][11][15]

Materials:

-

TNBC cells (e.g., MDA-MB-468)

-

Paclitaxel

-

KW-2450

-

Ethanol (for fixation)

-

Primary antibody: anti-phospho-Histone H3 (Ser10)

-

Secondary antibody: fluorescently labeled anti-mouse IgG

-

Propidium iodide (PI) or another DNA dye

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Cell Preparation for Flow Cytometry:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS.

-

Permeabilize and block the cells.

-

Incubate with the primary antibody against pHisH3 (Ser10).

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Resuspend the cells in a staining buffer containing PI and RNase A.

-

-

Flow Cytometry and Data Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Gate on the tetraploid (4N) cell population based on DNA content (PI staining).

-

Within the 4N population, quantify the percentage of cells that are positive for pHisH3.

-

Generate a concentration-inhibition curve by calculating the decrease in the pHisH3-positive population in KW-2450-treated samples relative to the DMSO control.[2][11][15]

-

Determine the IC50 value using appropriate software.

-

Conclusion

KW-2450 is a multi-targeted kinase inhibitor with significant activity against Aurora A and Aurora B kinases. Its ability to disrupt mitosis through dual Aurora kinase inhibition provides a strong rationale for its investigation as an anticancer agent, particularly for malignancies with a high mitotic index such as triple-negative breast cancer. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working on or interested in KW-2450 and other Aurora kinase inhibitors. Further clinical development of KW-2450 was terminated due to anticipated difficulties in patient enrollment for a proposed phase II study.[16] Nevertheless, the preclinical findings for KW-2450 underscore the therapeutic potential of targeting Aurora kinases in oncology.

References

- 1. Preclinical and first-in-human phase I studies of KW-2450, an oral tyrosine kinase inhibitor with insulin-like growth factor receptor-1/insulin receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor Activity of KW-2450 Against Triple-Negative Breast Cancer by Inhibiting Aurora A and B Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. apexbt.com [apexbt.com]

- 5. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. rupress.org [rupress.org]

- 8. Antitumor Activity of KW-2450 against Triple-Negative Breast Cancer by Inhibiting Aurora A and B Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 10. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ascopubs.org [ascopubs.org]

- 13. benchchem.com [benchchem.com]

- 14. promega.com [promega.com]

- 15. researchgate.net [researchgate.net]

- 16. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

KW-2450 Free Base: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the core chemical properties of KW-2450 free base, a potent dual inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this compound.

Core Chemical Properties

This compound, with the CAS number 904899-25-8, is an orally bioavailable small molecule.[1][2] Its fundamental chemical and physical properties are summarized in the table below. It is important to note that while some of these properties have been experimentally determined and are available through commercial suppliers, others are predicted based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C28H29N5O3S | MedKoo Biosciences[1], PubChemLite[3] |

| Molecular Weight | 515.63 g/mol | MedKoo Biosciences[1], MOLNOVA[2] |

| Exact Mass | 515.1991 | MedKoo Biosciences[1] |

| IUPAC Name | (E)-N-(2-(2-(1H-indazol-3-yl)vinyl)-5-((4-(2-hydroxyacetyl)piperazin-1-yl)methyl)phenyl)-3-methylthiophene-2-carboxamide | MedKoo Biosciences[1] |

| CAS Number | 904899-25-8 | MedKoo Biosciences[1], MOLNOVA[2] |

| Predicted logP | 3.59 | DrugBank Online[4] |

| Predicted pKa (Strongest Acidic) | 13.42 | DrugBank Online[4] |

| Predicted pKa (Strongest Basic) | 6.25 | DrugBank Online[4] |

| Predicted Polar Surface Area | 101.56 Ų | DrugBank Online[4] |

| Appearance | Not explicitly stated in searched resources. Typically a solid. | N/A |

| Melting Point | Specific experimental data not publicly available. | N/A |

| Solubility | Specific quantitative data in common solvents (e.g., DMSO, water, ethanol) is not publicly available. General guidance suggests it is soluble in organic solvents. | N/A |

| Stability | Stable for several weeks during ordinary shipping. Recommended long-term storage at -20°C.[1] Specific stability data under various pH and temperature conditions is not publicly available. | MedKoo Biosciences[1] |

Mechanism of Action and Signaling Pathway

KW-2450 functions as a dual inhibitor of IGF-1R and IR, both of which are receptor tyrosine kinases overexpressed in a variety of human cancers.[1][2] These receptors play a crucial role in cell proliferation, oncogenic transformation, and the suppression of apoptosis.[1][2] By selectively binding to and inhibiting the kinase activity of both IGF-1R and IR, KW-2450 can lead to the inhibition of tumor cell growth and the induction of apoptosis.[1][2]

The signaling cascade initiated by the activation of IGF-1R and IR is complex and involves multiple downstream pathways. A simplified representation of this signaling network is provided below.

Caption: IGF-1R and IR signaling pathways inhibited by KW-2450.

Experimental Protocols

Determination of Solubility

The solubility of KW-2450 in various solvents is a critical parameter for its formulation and in vitro testing. A common method to determine solubility is the shake-flask method.

Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., DMSO, water, ethanol, phosphate-buffered saline at various pH values).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. The concentration of KW-2450 in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity of a compound.

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Stability Assessment

Assessing the stability of KW-2450 under various conditions is essential for determining appropriate storage and handling procedures.

Protocol:

-

Forced Degradation Studies: Expose solutions of KW-2450 to a range of stress conditions, including:

-

Acidic and Basic Conditions: Incubate solutions in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.

-

Oxidative Conditions: Treat solutions with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Store solutions at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Expose solutions to UV and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the amount of remaining KW-2450 and to detect the formation of any degradation products.

-

Data Evaluation: The rate of degradation can be determined, and the degradation pathway can be elucidated by identifying the structure of the degradation products, often using mass spectrometry (MS).

Caption: Workflow for determining key chemical properties of KW-2450.

References

- 1. Small-molecule ATP-competitive dual IGF-1R and insulin receptor inhibitors: structural insights, chemical diversity and molecular evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A highly selective dual insulin receptor (IR)/insulin-like growth factor 1 receptor (IGF-1R) inhibitor derived from an extracellular signal-regulated kinase (ERK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-molecule ATP-competitive dual IGF-1R and insulin receptor inhibitors: structural insights, chemical diversity and molecular evolution. | Semantic Scholar [semanticscholar.org]

KW-2450 Free Base (CAS: 904899-25-8): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

KW-2450 is an orally bioavailable small molecule that functions as a potent dual inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] Extensive preclinical and early clinical studies have demonstrated its potential as an antineoplastic agent by targeting key signaling pathways involved in tumor cell proliferation, survival, and transformation.[1][4] This document provides a comprehensive technical overview of KW-2450, including its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental methodologies for its evaluation, and a visual representation of the associated signaling pathways. Although further clinical development of KW-2450 was terminated due to enrollment difficulties in combination therapy trials, the data amassed provides valuable insights for researchers in the field of oncology and signal transduction.[5]

Introduction

The insulin-like growth factor (IGF) signaling axis, particularly the IGF-1 receptor, plays a crucial role in the development and progression of numerous cancers. Overexpression and aberrant activation of IGF-1R are frequently observed in various solid tumors, leading to uncontrolled cell growth and resistance to apoptosis.[4] KW-2450 was developed by Kyowa Hakko Kirin as a targeted therapeutic to inhibit this pathway.[6] Its dual-targeting of both IGF-1R and the structurally similar insulin receptor (IR) provides a comprehensive blockade of this signaling network.[1][4]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 904899-25-8 | [2] |

| Molecular Formula | C28H29N5O3S | [2][3] |

| Molecular Weight | 515.63 g/mol | [2][3] |

Mechanism of Action & Signaling Pathways

KW-2450 selectively binds to and inhibits the tyrosine kinase activity of both IGF-1R and IR.[1] This inhibition prevents the downstream phosphorylation cascade that is critical for tumor cell signaling. The binding of ligands such as IGF-1 or insulin to their respective receptors normally triggers receptor autophosphorylation and the subsequent activation of two major signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway. By blocking the initial receptor kinase activity, KW-2450 effectively abrogates the signals transmitted through these pathways, ultimately leading to an inhibition of cell proliferation and induction of apoptosis in tumor cells.[1]

Signaling Pathway Diagrams

Quantitative Preclinical and Clinical Data

In Vitro Activity

| Target/Assay | IC50 (nmol/L) | Cell Line(s) | Reference |

| IGF-1R Kinase | 7.39 | - | [4] |

| IR Kinase | 5.64 | - | [4] |

| Cell Growth Inhibition | 380 (GI50) | HT-29 (Colon Carcinoma) | [7] |

In Vivo Activity

| Model | Treatment | Outcome | Reference |

| HT-29/GFP Colon Carcinoma Xenograft | KW-2450 (40 mg/kg) | Modest growth inhibitory activity and inhibition of IGF-1-induced signal transduction. | [4] |

Phase I Clinical Trial Data (Monotherapy)

| Parameter | Value | Patient Population | Reference |

| Maximum Tolerated Dose (MTD) | 37.5 mg once daily | Advanced solid tumors | [4] |

| Dose-Limiting Toxicities (at 50 mg/day) | Grade 3 hyperglycemia | Advanced solid tumors | [4] |

| Dose-Limiting Toxicity (at 37.5 mg/day) | Grade 3 rash | Advanced solid tumors | [4] |

| Clinical Response | 4 out of 10 evaluable patients showed stable disease. | Advanced solid tumors | [4] |

| Half-life (t1/2) | ~10-13 hours | Advanced solid tumors | [8] |

| Maximum Concentration (Cmax) | 2.4-3 µg/mL | Advanced solid tumors | [8] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of KW-2450 against IGF-1R and IR kinases.

Objective: To quantify the concentration of KW-2450 required to inhibit 50% of the kinase activity (IC50).

Materials:

-

Recombinant human IGF-1R and IR kinase domains

-

ATP

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

Kinase assay buffer

-

KW-2450 (serially diluted)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of KW-2450 in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.

-

In a microplate, add the recombinant kinase, the kinase substrate, and the diluted KW-2450 or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a detection reagent and a microplate reader.

-

Plot the percentage of kinase inhibition against the logarithm of the KW-2450 concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Growth Inhibition Assay

This protocol describes a method to assess the effect of KW-2450 on the proliferation of cancer cell lines.

Objective: To determine the concentration of KW-2450 that inhibits cell growth by 50% (GI50).

Materials:

-

Human cancer cell line (e.g., HT-29)

-

Complete cell culture medium

-

KW-2450 (serially diluted)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well microplates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of KW-2450 or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescent signal, which is proportional to the number of viable cells.

-

Calculate the percentage of growth inhibition relative to the vehicle-treated control.

-

Plot the percentage of growth inhibition against the logarithm of the KW-2450 concentration and determine the GI50 value.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the antitumor efficacy of KW-2450 in a mouse xenograft model.

Objective: To assess the in vivo antitumor activity of KW-2450.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line (e.g., HT-29)

-

Matrigel or similar extracellular matrix

-

KW-2450 formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer KW-2450 or vehicle control orally, once daily, at the specified dose.

-

Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for target modulation).

-

Compare the tumor growth curves between the treatment and control groups to determine the efficacy of KW-2450.

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cusabio.com [cusabio.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of KW-2450

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available data on the pharmacokinetics and bioavailability of KW-2450. It is intended for informational purposes for a scientific audience. A comprehensive pharmacokinetic profile of KW-2450 is not available in the public domain, and this guide is therefore limited by the available data. Further clinical development of KW-2450 was terminated due to anticipated difficulty in patient enrollment for a proposed Phase II study.

Introduction

KW-2450 is an orally active, small molecule, dual tyrosine kinase inhibitor that targets the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).[1][2] The IGF-1R signaling pathway is often overexpressed or excessively activated in a variety of solid tumors, making it a target for cancer therapy. This guide provides a detailed overview of the known pharmacokinetic and bioavailability data for KW-2450 from preclinical and early-phase clinical studies.

In Vitro Activity

KW-2450 has demonstrated potent inhibitory activity against both IGF-1R and IR kinases in vitro.

| Target Kinase | IC50 (nmol/L) |

| IGF-1R | 7.39[1] |

| IR | 5.64[1] |

Table 1: In Vitro Inhibitory Activity of KW-2450

In addition to its primary targets, KW-2450 has shown inhibitory activity against other protein tyrosine kinases at a concentration of 100 nmol/L, including FAK, FLT1, FLT3, JAK2, KDR, TRKA, and Aurora A.[1]

Preclinical Pharmacokinetics and Pharmacodynamics

Preclinical studies in a murine colon carcinoma xenograft model (HT-29/GFP) have provided some insights into the in vivo activity and pharmacodynamics of KW-2450.

| Animal Model | Dose | Activity |

| Murine HT-29/GFP colon carcinoma xenograft | 40 mg/kg | Modest growth inhibitory activity and inhibition of IGF-1-induced signal transduction.[1] |

Table 2: Preclinical In Vivo Activity of KW-2450

A preclinical pharmacokinetic/pharmacodynamic study in a human colon cancer HT-29/GFP xenograft model showed that a single oral administration of KW-2450 at doses of 10 to 80 mg/kg resulted in the inhibition of phosphorylation of IGF-1R and its downstream signaling protein AKT in tumor tissue. This inhibition correlated with increasing plasma concentrations of KW-2450, peaking at 2 hours post-administration.

Clinical Pharmacokinetics

A Phase I, open-label, sequential, ascending, multi-dose study was conducted in 13 patients with advanced solid tumors to evaluate the safety, tolerability, and pharmacokinetics of KW-2450.

Human Pharmacokinetic Parameters

The study determined the following pharmacokinetic parameters for KW-2450:

| Parameter | Value | Dose Level |

| Half-life (t1/2) | ~10-13 hours | 37.5 mg/day and 50 mg/day[3] |

| Maximum Concentration (Cmax) | ~2.4-3 µg/mL | 37.5 mg/day and 50 mg/day[3] |

Table 3: Human Pharmacokinetic Parameters of KW-2450

The observed Cmax was well above the IC50 for IGF-1R/IR inhibition, and the half-life of 10-13 hours suggests that KW-2450 is suitable for once-daily dosing.[3]

Note on Bioavailability: While the rapid oral absorption of KW-2450 has been noted, specific data on its absolute bioavailability in humans is not publicly available.[3]

Experimental Protocols

Phase I Clinical Trial Methodology

-

Study Design: Open-label, sequential, ascending, multi-dose, Phase I study.[3]

-

Patient Population: 13 patients with previously treated advanced solid tumors.[3]

-

Dosing Regimen: KW-2450 was administered orally, once daily for 28 days, followed by a 1-week observation period, and then a continuous daily schedule. Two dose levels were evaluated: 50 mg/day and 37.5 mg/day.[3]

-

Pharmacokinetic Sampling: Plasma and serum samples were collected on Days 1, 2, 8, 15, 22, 28, and 29 for pharmacokinetic analysis.[3]

Signaling Pathway and Experimental Workflow Visualizations

IGF-1R Signaling Pathway Inhibition by KW-2450

Caption: IGF-1R and IR signaling pathway and the inhibitory action of KW-2450.

Phase I Clinical Trial Pharmacokinetic Sampling Workflow

Caption: Workflow for pharmacokinetic sample collection in the Phase I trial of KW-2450.

Summary and Conclusion

The available data indicates that KW-2450 is a potent oral inhibitor of IGF-1R and IR with a pharmacokinetic profile suitable for once-daily dosing. The half-life is approximately 10-13 hours, and peak plasma concentrations achieved in the Phase I study were sufficient to inhibit the target kinases.[3] However, a significant gap in knowledge exists regarding several key pharmacokinetic parameters, including absolute bioavailability, the effect of food on absorption, plasma protein binding, and the detailed metabolism and excretion pathways. The termination of further clinical development of KW-2450 suggests that this information may not become publicly available. This guide represents a comprehensive summary of the currently accessible scientific literature on the pharmacokinetics and bioavailability of KW-2450.

References

KW-2450 Free Base: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

KW-2450 is an orally bioavailable small molecule that acts as a potent dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) tyrosine kinases.[1] Developed by Kyowa Hakko Kirin, KW-2450 emerged from research efforts targeting the IGF-1R signaling pathway, which is frequently dysregulated in a variety of human cancers, playing a crucial role in tumor cell proliferation, survival, and resistance to therapy. By inhibiting both IGF-1R and IR, KW-2450 aims to overcome the compensatory signaling that can limit the efficacy of agents that target only one of these receptors. This document provides a detailed technical guide on the discovery, mechanism of action, and synthesis of KW-2450 free base.

Discovery and Rationale

The discovery of KW-2450 was driven by the significant role of the IGF-1R signaling pathway in cancer. Overexpression and/or hyperactivation of IGF-1R is observed in numerous solid tumors and is associated with a more aggressive phenotype and poorer prognosis. IGF-1R activation triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are central to cell growth, proliferation, and the suppression of apoptosis.

The structural similarity between IGF-1R and the insulin receptor (IR) presents a challenge for targeted therapy. Inhibition of IGF-1R can lead to a compensatory upregulation of IR signaling, mitigating the anti-tumor effects. Therefore, the rationale behind developing a dual IGF-1R/IR inhibitor like KW-2450 was to achieve a more complete and sustained blockade of this critical signaling network.

Mechanism of Action

KW-2450 exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the tyrosine kinase domains of both IGF-1R and IR, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways. This dual inhibition leads to the suppression of tumor cell proliferation and the induction of apoptosis.

Figure 1: Simplified signaling pathway inhibited by KW-2450.

Quantitative Biological Data

The biological activity of KW-2450 has been characterized through various in vitro and in vivo studies. A summary of the key quantitative data is presented below.

Table 1: In Vitro Kinase and Cell Line Inhibition

| Target/Cell Line | Assay Type | IC50 / EC50 (nmol/L) | Reference |

| IGF-1R Kinase | Kinase Assay | 7.39 | [1] |

| IR Kinase | Kinase Assay | 5.64 | [1] |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Growth Inhibition | ~100-500 | [2] |

| SUM149 (Triple-Negative Breast Cancer) | Growth Inhibition | ~100-500 | [2] |

| HT-29/GFP (Colon Carcinoma) | Growth Inhibition | Modest Activity | [1] |

Table 2: Preclinical Pharmacokinetics of KW-2450

| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Mouse | 40 mg/kg | Oral | - | - | - | - | [1] |

| Rat | - | - | - | - | - | - | Data not publicly available |

| Dog | - | - | - | - | - | - | Data not publicly available |

Note: Detailed pharmacokinetic parameters for KW-2450 in preclinical species are not extensively published in the public domain. The available information indicates oral bioavailability and dose-dependent exposure.

Synthesis of this compound

The chemical name of KW-2450 is N-(4-((4-amino-6,7-dimethoxyquinazolin-2-yl)amino)phenyl)-N'-cyclopropyl-1,1-cyclopropanedicarboxamide. While a specific, detailed, step-by-step synthesis protocol for KW-2450 is not publicly available in peer-reviewed journals, a likely synthetic route can be inferred from patents filed by Kyowa Hakko Kirin and from the synthesis of structurally related quinazoline-based kinase inhibitors. The synthesis can be logically divided into the preparation of the key intermediates and their final coupling.

Proposed Synthetic Workflow:

Figure 2: Proposed synthetic workflow for KW-2450.

Experimental Protocols

1. Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline (Key Intermediate A)

This intermediate is a common precursor for many quinazoline-based inhibitors. Its synthesis typically starts from 4,5-dimethoxyanthranilic acid.

-

Step 1: Cyclization. 4,5-dimethoxyanthranilic acid is reacted with cyanamide in the presence of a dehydrating agent (e.g., phosphorus oxychloride) to form the 2-amino-6,7-dimethoxyquinazolin-4(3H)-one.

-

Step 2: Chlorination. The resulting quinazolinone is then treated with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, to yield 4-chloro-6,7-dimethoxy-2-aminoquinazoline.

-

Step 3: Amination. The 4-chloro group is displaced with ammonia (e.g., using ammonium hydroxide or bubbling ammonia gas through the reaction mixture) to afford 4-amino-2-chloro-6,7-dimethoxyquinazoline.

2. Synthesis of N1-(4-aminophenyl)-N2-cyclopropyl-1,1-cyclopropanedicarboxamide (Key Intermediate C)

-

Step 1: Amide Formation. 1,1-Cyclopropanedicarboxylic acid is activated (e.g., using thionyl chloride to form the diacyl chloride, or a coupling agent like HATU). This activated species is then reacted sequentially with 4-nitroaniline and cyclopropylamine to form N1-(4-nitrophenyl)-N2-cyclopropyl-1,1-cyclopropanedicarboxamide.

-

Step 2: Nitro Group Reduction. The nitro group of the resulting dicarboxamide is reduced to an amine. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or chemical reduction (e.g., SnCl2, Fe/HCl).

3. Final Synthesis of this compound

The final step involves the coupling of the two key intermediates. A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is a common method for forming the C-N bond between the quinazoline core and the aniline derivative.

-

Reaction Conditions: 4-Amino-2-chloro-6,7-dimethoxyquinazoline and N1-(4-aminophenyl)-N2-cyclopropyl-1,1-cyclopropanedicarboxamide are reacted in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3 or K2CO3) in an appropriate solvent (e.g., dioxane or toluene) under an inert atmosphere. The reaction mixture is typically heated to drive the reaction to completion.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Key Experimental Methodologies

IGF-1R/IR Kinase Inhibition Assay

The inhibitory activity of KW-2450 against IGF-1R and IR kinases is typically determined using a biochemical assay.

-

Principle: Recombinant human IGF-1R or IR kinase domain is incubated with a substrate (e.g., a synthetic peptide) and ATP in a suitable buffer. The kinase phosphorylates the substrate. The amount of phosphorylation is quantified, often by measuring the consumption of ATP or the generation of ADP, or by using a phospho-specific antibody.

-

Protocol Outline:

-

Varying concentrations of KW-2450 are pre-incubated with the kinase.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the extent of phosphorylation is measured. This can be done using methods like ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay

The effect of KW-2450 on the proliferation of cancer cell lines is commonly assessed using assays that measure cell viability or metabolic activity.

-

Principle: Assays like the MTT or CellTiter-Glo® assay are used. These assays rely on the conversion of a substrate into a colored or luminescent product by metabolically active cells. The signal intensity is proportional to the number of viable cells.

-

Protocol Outline:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of KW-2450 or vehicle control.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

The assay reagent is added to each well, and the plates are incubated to allow for the colorimetric or luminescent reaction to develop.

-

The absorbance or luminescence is measured using a plate reader.

-

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and the EC50 value is determined.

-

In Vivo Tumor Xenograft Studies

To evaluate the anti-tumor efficacy of KW-2450 in a living organism, human tumor xenograft models are often used.

-

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with KW-2450 or a vehicle control. Tumor growth is monitored over time.

-

Protocol Outline:

-

A suspension of human cancer cells (e.g., HT-29) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

KW-2450 is administered orally at a specified dose and schedule.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Body weight and general health of the mice are monitored.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the tumor volumes or weights of the treated group to the control group.

-

Conclusion

KW-2450 is a rationally designed dual inhibitor of IGF-1R and IR with demonstrated preclinical anti-tumor activity. Its discovery was based on the understanding of the critical role of the IGF-1R/IR signaling axis in cancer. While the detailed synthesis is proprietary, the likely synthetic route involves the coupling of a 4-amino-2-chloro-6,7-dimethoxyquinazoline intermediate with a substituted aniline bearing a cyclopropanedicarboxamide moiety. The preclinical data supports its mechanism of action and provides a basis for its further investigation in clinical settings. This technical guide provides a comprehensive overview of the discovery and synthesis of KW-2450 for professionals in the field of drug development.

References

In-Depth Technical Guide: KW-2450 Free Base Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of KW-2450 free base for its primary protein targets. It includes quantitative binding data, detailed experimental methodologies for assessing target inhibition, and visualizations of the relevant signaling pathways and experimental workflows.

Core Principles: Mechanism of Action

KW-2450 is an orally bioavailable, small-molecule tyrosine kinase inhibitor.[1][2] Its primary mechanism of action is the selective inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2] By binding to the kinase domain of these receptors, KW-2450 blocks their autophosphorylation and subsequent activation of downstream signaling pathways. This disruption of IGF-1R and IR signaling can lead to the inhibition of tumor cell proliferation and the induction of apoptosis, making KW-2450 a compound of interest in oncology research.[2][3]

Quantitative Data: Target Protein Binding Affinity

The in vitro inhibitory potency of KW-2450 against its primary targets has been determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Protein | IC50 (nmol/L) |

| Human IGF-1R | 7.39[4][5] |

| Human IR | 5.64[4][5] |

These low nanomolar IC50 values indicate a high binding affinity of KW-2450 for both IGF-1R and IR kinases.[5]

Experimental Protocols: In Vitro Kinase Inhibition Assay

The following is a representative, detailed protocol for determining the IC50 values of KW-2450 against IGF-1R and IR using a biochemical kinase assay. This protocol is based on standard methodologies for assessing kinase inhibitors.

Objective: To quantify the in vitro inhibitory activity of KW-2450 on IGF-1R and IR kinase activity.

Materials:

-

Recombinant human IGF-1R and IR kinase domains

-

This compound

-

ATP (Adenosine Triphosphate)

-

Poly(Glu, Tyr) 4:1 or other suitable peptide substrate

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

DMSO (Dimethyl Sulfoxide)

-

384-well assay plates

-

ADP-Glo™ Kinase Assay kit (Promega) or equivalent

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of KW-2450 in 100% DMSO.

-

Perform a serial dilution of the KW-2450 stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 1 mM to 1 nM).

-

Prepare a DMSO-only control (vehicle control).

-

-

Kinase Reaction:

-

Add 1 µL of each KW-2450 dilution or vehicle control to the wells of a 384-well plate.

-

Prepare a master mix containing the kinase reaction buffer, recombinant kinase (IGF-1R or IR), and the peptide substrate.

-

Add 10 µL of the kinase/substrate master mix to each well.

-

Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the kinase.

-

Prepare an ATP solution in kinase reaction buffer at a concentration approximating the Km for the respective kinase.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

-

Incubate the reaction at 30°C for 1 hour.

-

-

Signal Detection (using ADP-Glo™ Assay):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence in each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and therefore reflects the kinase activity.

-

Calculate the percent inhibition for each KW-2450 concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the KW-2450 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualizations

IGF-1R/IR Signaling Pathway and KW-2450 Inhibition

Caption: KW-2450 inhibits the IGF-1R and IR signaling pathways.

Experimental Workflow for IC50 Determination

Caption: Workflow for the in vitro kinase inhibition assay.

References

- 1. Facebook [cancer.gov]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preclinical and first-in-human phase I studies of KW-2450, an oral tyrosine kinase inhibitor with insulin-like growth factor receptor-1/insulin receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical and first‐in‐human phase I studies of KW‐2450, an oral tyrosine kinase inhibitor with insulin‐like growth factor receptor‐1/insulin receptor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

KW-2450 Free Base: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and clinical data available for KW-2450, a potent dual inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR). This document details its molecular characteristics, mechanism of action, and summarizes key experimental findings and protocols.

Core Molecular Data

A clear understanding of the physicochemical properties of KW-2450 is fundamental for its application in research and development. The essential molecular data for the free base form is summarized below.

| Property | Value |

| Chemical Formula | C28H29N5O3S[1][2][3] |

| Molecular Weight | 515.63 g/mol [2][3] |

| Exact Mass | 515.1991 g/mol [2] |

| CAS Number | 904899-25-8[2][3] |

| IUPAC Name | (E)-N-(2-(2-(1H-indazol-3-yl)vinyl)-5-((4-(2-hydroxyacetyl)piperazin-1-yl)methyl)phenyl)-3-methylthiophene-2-carboxamide[2] |

Mechanism of Action and Signaling Pathway

KW-2450 is an orally bioavailable small molecule that functions as a dual tyrosine kinase inhibitor, targeting both IGF-1R and the insulin receptor (IR)[2][3][4][5]. The overexpression and excessive activation of the IGF-1R signaling pathway are implicated in the proliferation, differentiation, survival, and angiogenesis of various cancer cells[4][6]. By inhibiting IGF-1R and IR, KW-2450 effectively blocks these downstream signaling cascades, leading to the inhibition of tumor cell growth and the induction of apoptosis[2][3].

The binding of ligands such as IGF-1 to IGF-1R or insulin to IR triggers the autophosphorylation of the receptor's tyrosine kinase domain. This activation initiates a cascade of intracellular signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MAPK pathways, which are crucial for cell survival and proliferation[4][7]. KW-2450's inhibitory action at the receptor level prevents these downstream events.

References

- 1. PubChemLite - Kw-2450 free base (C28H29N5O3S) [pubchemlite.lcsb.uni.lu]

- 2. medkoo.com [medkoo.com]

- 3. molnova.com [molnova.com]

- 4. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical and phase I clinical studies of KW-2450, a dual IGF-1R/IR tyrosine kinase inhibitor, in combination with lapatinib and letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical and first-in-human phase I studies of KW-2450, an oral tyrosine kinase inhibitor with insulin-like growth factor receptor-1/insulin receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

Methodological & Application

Application Notes and Protocols for KW-2450 Free Base In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

KW-2450 is an orally bioavailable small molecule that acts as a dual inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR) tyrosine kinases.[1] These receptors are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of the IGF-1R/IR signaling axis is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. KW-2450 has demonstrated potential antineoplastic activity by inhibiting these kinases, leading to the suppression of tumor cell proliferation and induction of apoptosis.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of KW-2450.

Quantitative Data Summary

The inhibitory activity of KW-2450 against target kinases and cancer cell lines is summarized below. This data is essential for determining the potency and selectivity of the compound in preclinical studies.

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| IGF-1R | Kinase Inhibition Assay | 7.39 | [2] |

| Insulin Receptor (IR) | Kinase Inhibition Assay | 5.64 | [2] |

| BT-474 (Breast Cancer) | Cell Proliferation/Viability | Data not available | |

| MDA-MB-361 (Breast Cancer) | Cell Proliferation/Viability | Data not available | |

| MCF-7 (Breast Cancer) | Cell Proliferation/Viability | Data not available |

Note: Specific single-agent IC50 values for cell proliferation/viability assays were not available in the public domain at the time of this writing. However, studies have shown synergistic effects when KW-2450 is combined with other agents like lapatinib in BT-474 and MDA-MB-361 cells.

Signaling Pathway Diagram

The following diagram illustrates the simplified signaling pathway of IGF-1R and IR and the point of inhibition by KW-2450.

Caption: IGF-1R/IR signaling pathway and KW-2450 inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IGF-1R/IR)

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of KW-2450 against purified IGF-1R and IR kinases. A common method is a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Experimental Workflow:

Caption: Workflow for in vitro kinase inhibition assay.

Materials:

-

Recombinant human IGF-1R or IR kinase

-

Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

-

ATP

-

KW-2450 free base

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of KW-2450 in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.

-

Assay Plate Preparation: Add the diluted KW-2450 or DMSO control to the wells of the assay plate.

-

Kinase Reaction Mixture: Prepare a master mix containing the recombinant kinase and the substrate in the kinase assay buffer.

-

Reaction Initiation: Add the kinase reaction mixture to each well of the assay plate. Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Signal Detection: Stop the kinase reaction and detect the signal according to the manufacturer's protocol for the chosen kinase assay kit. For an ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of KW-2450. Calculate the percent inhibition for each concentration of KW-2450 relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation/Viability Assay

This protocol outlines a method to assess the effect of KW-2450 on the proliferation and viability of breast cancer cell lines (e.g., BT-474, MDA-MB-361, MCF-7) using the MTT assay.

Experimental Workflow:

References

Application Notes and Protocols: Preparation of KW-2450 Free Base Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract